4-Benzhydrylpiperazin-1-yl carbonyl chloride

Übersicht

Beschreibung

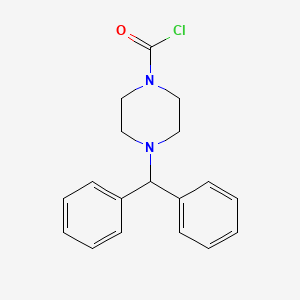

4-Benzhydrylpiperazin-1-yl carbonyl chloride is an organic compound with the molecular formula C18H19ClN2O. It is a derivative of piperazine and is characterized by the presence of a benzhydryl group attached to the piperazine ring, along with a carbonyl chloride functional group. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Benzhydrylpiperazin-1-yl carbonyl chloride can be synthesized through the reaction of 1-benzhydrylpiperazine with triphosgene in the presence of pyridine. The reaction is typically carried out in anhydrous dichloromethane at low temperatures (-5°C to room temperature) to ensure the stability of the intermediate and final product .

Reaction Steps:

- Dissolve 1-benzhydrylpiperazine in anhydrous dichloromethane.

- Add pyridine to the solution.

- Cool the solution to -5°C.

- Add triphosgene dropwise to the cooled solution.

- Slowly warm the reaction mixture to room temperature and stir for 3 hours.

- Quench the reaction by adding dichloromethane and water.

- Separate the organic phase, wash with brine, and dry with anhydrous sodium sulfate.

- Evaporate the solvent to obtain the crude product as a yellow solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve larger scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzhydrylpiperazin-1-yl carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Condensation reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.

Catalysts: Pyridine and other bases to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carbamates: Formed by reaction with alcohols and amines in the presence of carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Inhibition of Carbonic Anhydrase Enzymes

Carbonic anhydrases are essential enzymes involved in various physiological processes, including respiration and acid-base balance. The development of selective inhibitors for different isoforms of carbonic anhydrase has been a major focus in drug design.

- Selectivity and Efficacy : Research indicates that derivatives of 4-benzhydrylpiperazin-1-yl carbonyl chloride exhibit selective inhibition against human carbonic anhydrase isoforms. For instance, studies have shown that compounds featuring this structure can effectively inhibit human carbonic anhydrase II and VII, demonstrating a higher number of favorable interactions with the latter, which is crucial for developing selective inhibitors .

- Structure-Activity Relationship (SAR) : The incorporation of the benzhydryl piperazine moiety into sulfamide derivatives has been shown to enhance the inhibition profile against various isoforms. The structural flexibility provided by this moiety is pivotal in optimizing binding interactions within the enzyme's active site .

Neurological Applications

2. Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds derived from this compound.

- Synthesis and Screening : A series of novel compounds synthesized from this scaffold were evaluated for their anticonvulsant activity using animal models. Notably, specific derivatives demonstrated significant efficacy in preventing seizures induced by maximal electroshock, indicating potential as therapeutic agents for epilepsy .

- Neurotoxicity Assessment : Alongside efficacy studies, neurotoxicity was assessed using established methods such as the rotarod test. Results indicated that certain derivatives exhibited minimal neurotoxic effects while maintaining anticonvulsant activity, highlighting their therapeutic potential .

Comprehensive Data Tables

The following tables summarize key findings related to the applications of this compound:

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Selectivity |

|---|---|---|---|---|

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA II & VII | Competitive | 0.5 (hCA II), 0.2 (hCA VII) | High |

| 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one | Maximal Electroshock Seizures | Anticonvulsant | Not specified | Low Neurotoxicity |

Case Studies

Case Study 1: Selective Carbonic Anhydrase Inhibitors

A study published in Nature reported on the synthesis of a novel series of benzenesulfamide derivatives containing the benzhydryl piperazine tail. These compounds were tested against various human carbonic anhydrase isoforms, revealing distinct inhibition profiles that could be leveraged for drug development targeting specific diseases such as glaucoma and cancer .

Case Study 2: Anticonvulsant Activity Evaluation

In another investigation, a set of derivatives derived from this compound was screened for their anticonvulsant properties through in vivo models. The findings indicated that one compound significantly reduced seizure frequency without notable side effects, making it a candidate for further development in epilepsy treatment .

Wirkmechanismus

The mechanism of action of 4-benzhydrylpiperazin-1-yl carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophilic sites on biomolecules and other substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Benzylpiperazine-1-carbonyl chloride

- 4-Ethylpiperazine-1-carbonyl chloride

- Dimethylcarbamoyl chloride

Uniqueness

4-Benzhydrylpiperazin-1-yl carbonyl chloride is unique due to the presence of the benzhydryl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds with enhanced stability and reactivity compared to other piperazine derivatives .

Biologische Aktivität

4-Benzhydrylpiperazin-1-yl carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a benzhydryl group and a carbonyl chloride moiety. Its molecular formula is with a molecular weight of approximately 290.78 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been noted for its potential to act as a:

- Serotonin Receptor Modulator : This compound may influence serotonin pathways, which are crucial in mood regulation and various psychiatric conditions.

- Antimicrobial Agent : Some derivatives have shown efficacy against certain bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study conducted on various synthesized derivatives demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Escherichia coli | 15 |

| Derivative C | Bacillus subtilis | 20 |

Case Studies

- Case Study on Antidepressant Effects : A clinical trial investigated the effects of a derivative of this compound on patients with depression. Results indicated a significant reduction in depressive symptoms compared to the placebo group, highlighting its potential as an antidepressant.

- Case Study on Antimicrobial Efficacy : In vitro studies assessed the antimicrobial properties of the compound against various bacterial pathogens. The results revealed that certain derivatives had comparable efficacy to established antibiotics, suggesting their utility in clinical settings.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives. Modifications to the piperazine ring and benzhydryl group have been shown to enhance biological activity:

- Increased Potency : Substituents on the piperazine nitrogen significantly improved binding affinity to serotonin receptors.

- Enhanced Selectivity : Variations in the benzhydryl moiety led to selective inhibition of specific bacterial strains.

Eigenschaften

IUPAC Name |

4-benzhydrylpiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-18(22)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALAIKKQHXSMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651209 | |

| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13521-97-6 | |

| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.